molecular formula C9H7NO B2691112 2-Acetylbenzonitrile CAS No. 91054-33-0

2-Acetylbenzonitrile

Cat. No.: B2691112
CAS No.: 91054-33-0
M. Wt: 145.161
InChI Key: UZSGWJQJDLCCFN-UHFFFAOYSA-N
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Description

2-Acetylbenzonitrile is an organic compound with the molecular formula C9H7NO. It is a derivative of benzonitrile, where an acetyl group is attached to the second position of the benzene ring. This compound is a pale-yellow to yellow-brown solid and is known for its applications in various chemical syntheses and industrial processes.

Scientific Research Applications

2-Acetylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles and acetyl groups.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: this compound is employed in the production of specialty chemicals and materials, including polymers and resins.

Safety and Hazards

2-Acetylbenzonitrile is classified as harmful if swallowed or inhaled, and it may cause skin and eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The future directions of 2-Acetylbenzonitrile research could involve its use in the synthesis of novel 3-methylated analogs of Pazinaclone and PD172938 . These compounds belong to the isoindolinones heterocyclic class and bear a tetrasubstituted stereocenter . The methyl group is a very useful structural modification in the rational design of new and more effective bioactive compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetylbenzonitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzonitrile using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5CN+CH3COClC6H4(COCH3)CN+HClC_6H_5CN + CH_3COCl \rightarrow C_6H_4(COCH_3)CN + HCl C6​H5​CN+CH3​COCl→C6​H4​(COCH3​)CN+HCl

This method requires careful control of reaction conditions, including temperature and the molar ratio of reactants, to achieve high yields.

Industrial Production Methods: On an industrial scale, this compound can be produced through similar Friedel-Crafts acylation processes, often optimized for large-scale operations. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Acetylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents such as potassium permanganate, resulting in the formation of 2-cyanobenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride, yielding 2-acetylbenzylamine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.

Major Products:

    Oxidation: 2-Cyanobenzoic acid.

    Reduction: 2-Acetylbenzylamine.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-acetylbenzonitrile depends on its specific application. In chemical reactions, the nitrile and acetyl groups can undergo various transformations, influencing the reactivity and properties of the compound. For instance, in biological systems, the nitrile group can interact with enzymes that catalyze nitrile hydrolysis, leading to the formation of corresponding amides or acids.

Comparison with Similar Compounds

    Benzonitrile: The parent compound, lacking the acetyl group.

    2-Cyanobenzaldehyde: Similar structure but with an aldehyde group instead of an acetyl group.

    2-Aminobenzonitrile: Contains an amino group instead of an acetyl group.

Comparison: 2-Acetylbenzonitrile is unique due to the presence of both nitrile and acetyl functional groups, which confer distinct reactivity and versatility in chemical syntheses. Compared to benzonitrile, it offers additional sites for chemical modification, making it valuable in the synthesis of more complex molecules.

Properties

IUPAC Name

2-acetylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSGWJQJDLCCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70919993
Record name 2-Acetylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91054-33-0
Record name 2-Acetylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70919993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Acetylbenzonitrile
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